4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Vue d'ensemble

Description

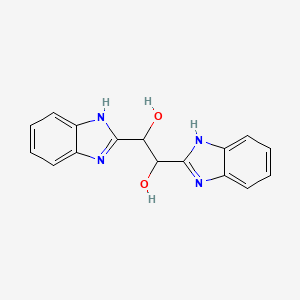

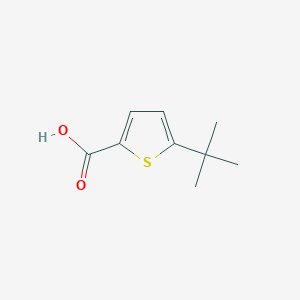

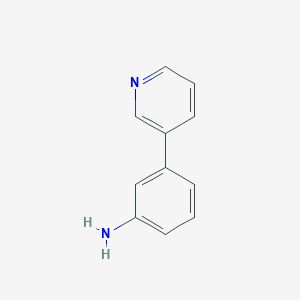

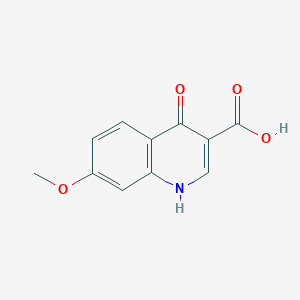

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This particular derivative has a hydroxy group at the 4-position and a methoxy group at the 7-position on the quinoline ring, with a carboxylic acid group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry as building blocks for pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid involves a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another synthesis method for a doubly constrained quinoline derivative uses cyclocondensation followed by cyclopropanation . An improved synthesis with high enantiomeric excess for a similar compound utilizes a modified Pictet-Spengler reaction . These methods highlight the intricate strategies employed to synthesize structurally complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core, such as hydroxy and methoxy groups, can significantly influence the compound's properties and reactivity. For example, the presence of a strong intramolecular hydrogen bond has been observed in a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which affects its crystal structure .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their functionalization and application in synthesis. For instance, the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides involves bromination and subsequent addition reactions . The Sonogashira cross-coupling reaction is another example used to introduce ethynyl groups into the quinoline structure . These reactions are crucial for modifying the quinoline core to obtain compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Substituents like hydroxy and methoxy groups can affect the compound's hydrogen bonding capability, polarity, and overall stability. The synthesis and crystallographic studies provide insights into these properties, which are important for the compound's application in various fields, including pharmaceuticals .

Applications De Recherche Scientifique

Isolation and Identification

- Isolation from Natural Sources : A variant of quinoline-2-carboxylic acid, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (6-methoxy-kynurenic acid), has been isolated from Ephedra pachyclada ssp. sinaica, demonstrating the natural occurrence of these compounds in plants (Starratt & Caveney, 1996).

Chemical Synthesis and Modification

- Synthesis Techniques : Efficient dynamic kinetic resolution methods have been developed for the synthesis of enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is closely related to 4-hydroxy-7-methoxyquinoline-3-carboxylic acid. These methods are significant in the synthesis of modulators of nuclear receptors (Forró et al., 2016).

- Conversion to Derivatives : 4-Quinolone-2-carboxylates have been converted into various derivatives, including 4-quinolone-2-carbohydrazides, demonstrating the chemical versatility of quinoline derivatives (Kurasawa et al., 2012).

Applications in Mass Spectrometry

- Mass Spectrometric Studies : Studies involving substituted isoquinolines in mass spectrometry have revealed favored formations of carboxylic acids after collisional activation, indicating the potential of these compounds in the development of prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).

Exploration in Anticancer Research

- Potential Anticancer Activity : Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones, which are structurally similar to 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, has shown potential anticancer activity, highlighting the relevance of these compounds in cancer research (Paterna et al., 2020).

Antibacterial Agent Research

- Synthesis for Antibacterial Properties : Research has been conducted on the synthesis of quinoline derivatives with modifications for antibacterial properties, suggesting the utility of such compounds in developing novel antibacterial agents (Corelli et al., 1983).

Photolabile Protecting Group

- Photolabile Protecting Group Development : Studies have shown the use of hydroxyquinoline derivatives as photolabile protecting groups for carboxylic acids, indicating their potential in photochemistry and in vivo applications (Fedoryak & Dore, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROPNBKULZRDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292865 | |

| Record name | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | |

CAS RN |

28027-17-0 | |

| Record name | 4-Hydroxy-7-methoxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28027-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028027170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28027-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.